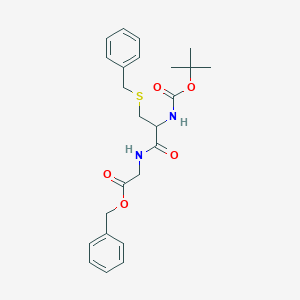

N-Boc-S-Bzl-L-Cys-Gly-OBzl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

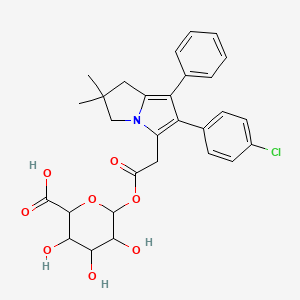

N-Boc-S-Bzl-L-Cys-Gly-OBzl, auch bekannt als N-t-Butoxycarbonyl-S-benzyl-L-cysteinyl-glycinbenzylester, ist eine synthetische Verbindung mit der Summenformel C24H30N2O5S und einem Molekulargewicht von 458,57 g/mol. Diese Verbindung wird häufig in der biochemischen Forschung verwendet, insbesondere in der Erforschung der Proteomik.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise den Schutz der Amino- und Thiolgruppen von L-Cystein, gefolgt von der Kupplung mit Glycin und der Benzylesterifizierung. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Reagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Kupplungsreaktionen zu erleichtern.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz eine großtechnische Synthese unter Verwendung automatisierter Peptidsynthesizer beinhalten. Diese Maschinen können die sich wiederholenden Schritte der Aminosäurekopplung und -deprotection effizient bewältigen, was eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-S-Bzl-L-Cys-Gly-OBzl typically involves the protection of the amino and thiol groups of L-cysteine, followed by coupling with glycine and benzyl esterification. The reaction conditions often include the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection efficiently, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Boc-S-Bzl-L-Cys-Gly-OBzl kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiolgruppe im Cysteinrest kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Disulfide können zu Thiolen reduziert werden.

Substitution: Die Benzylgruppe kann unter bestimmten Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Palladium-katalysierte Hydrierung kann verwendet werden, um die Benzyl-Schutzgruppe zu entfernen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von disulfidverbrückten Dimeren.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Entfernung der Benzylgruppe, um die freie Thiolverbindung zu ergeben.

Wissenschaftliche Forschungsanwendungen

N-Boc-S-Bzl-L-Cys-Gly-OBzl hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der Peptidsynthese und als Modellverbindung zur Untersuchung der Peptidbindungsbildung und -spaltung verwendet.

Biologie: Wird zur Untersuchung der Proteinfaltung und Disulfidbindungsbildung eingesetzt.

Medizin: Wird auf sein Potenzial in Arzneimittelträgersystemen und als Vorläufer für bioaktive Peptide untersucht.

Industrie: Wird zur Herstellung spezialisierter Peptide für Forschungs- und therapeutische Zwecke eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als geschütztes Peptid. Die Boc- (tert-Butoxycarbonyl-) Gruppe schützt die Aminogruppe, und die Benzylgruppe schützt die Thiolgruppe von Cystein. Diese Schutzgruppen verhindern unerwünschte Nebenreaktionen während der Peptidsynthese. Nach der Deprotektion können die freien Amino- und Thiolgruppen an der Bildung von Peptidbindungen bzw. Disulfidbrücken beteiligt sein.

Wirkmechanismus

The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl involves its role as a protected peptide. The Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl group protects the thiol group of cysteine. These protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and thiol groups can participate in forming peptide bonds and disulfide bridges, respectively.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Boc-L-Cys-Gly-OBzl: Ähnliche Struktur, aber ohne die Benzylgruppe am Thiol.

N-Boc-S-Bzl-L-Cys-OBzl: Ähnliche Struktur, aber ohne den Glycinrest.

N-Boc-L-Cys-Gly-OH: Ähnliche Struktur, aber ohne die Benzylestergruppe.

Einzigartigkeit

N-Boc-S-Bzl-L-Cys-Gly-OBzl ist aufgrund des Vorhandenseins sowohl der benzylgeschützten Thiolgruppe als auch des Glycinrests ein vielseitiges Zwischenprodukt in der Peptidsynthese. Sein doppelter Schutz ermöglicht eine selektive Deprotektion und anschließende Funktionalisierung, was bei komplexen Peptidsynthesen von Wert ist .

Eigenschaften

IUPAC Name |

benzyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOSAIXJLMRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)